molecular formula C10H16N2O3 B3263684 L-Proline, D-prolyl- CAS No. 37784-16-0

L-Proline, D-prolyl-

Cat. No.: B3263684
CAS No.: 37784-16-0
M. Wt: 212.25 g/mol
InChI Key: RWCOTTLHDJWHRS-SFYZADRCSA-N
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Description

L-Proline and D-proline are often used as asymmetric organocatalysts for a variety of organic reactions, due to their conformational rigidity as compared to other amino acids . L-Proline is a natural non-essential amino acid, while D-proline is an unnatural amino acid, each with one basic and one acidic center . They are often used in asymmetric organocatalysis for the synthesis of enantiopure compounds .


Synthesis Analysis

L-Proline is synthesized from glutamic acid . It has been used in the synthesis of N-(L-Prolyl)-β-alanine, a derivative of the naturally occurring beta amino acid β-Alanine . L-Proline can also be used as a Lewis base in the presence of a chiral auxiliary group to synthesize substituted isoxazoline-N-oxides . Prolylproline has been synthesized by both classical peptide synthesis method utilizing tert-butoxycarbonyl or trifluoroacetyl protection of the NH group and carbodiimide-promoted peptide bond formation .


Molecular Structure Analysis

The general structures of L-Proline and D-Proline have been illustrated . They are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids .


Chemical Reactions Analysis

L-Proline and D-Proline have been used as catalysts in asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reaction for the synthesis of erythrose equivalents, domino Mannich–Aza-Michael reactions, Morita–Bayllis–Hillman reactions, Heck cross-coupling reactions, multicomponent reactions, in the synthesis of bioactive diketopiperazines, spirooxindazoles and also in phosphodiester bond linkages to recognize DNA and RNAs .


Physical and Chemical Properties Analysis

L-Proline is a major amino acid found in cartilage and is important for maintaining youthful skin as well as repair of muscle, connective tissue and skin damage. It is also essential for the immune system .

Mechanism of Action

L-Proline is extremely important for the proper functioning of joints and tendons. It helps maintain and strengthen heart muscles . D-Proline is an isomer of the naturally occurring amino acid, L-Proline. D-amino acids have been found in relatively high abundance in human plasma and saliva. These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity .

Safety and Hazards

L-Proline may cause eye irritation, skin irritation, and may be harmful if inhaled. It may be irritating to mucous membranes and the upper respiratory tract, and may be harmful if swallowed . Users are advised to avoid contact with skin and eyes, avoid dust formation in confined areas, and not to breathe dust or ingest the substance .

Future Directions

There is ongoing research into the physiological properties and microbial production and metabolism of L-Proline analogues . These studies could pave the way for innovative industrial processes to produce key intermediates in drug synthesis .

Properties

IUPAC Name

(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCOTTLHDJWHRS-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720804
Record name D-Prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37784-16-0
Record name D-Prolyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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